
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)- is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound "1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-" exhibits promising potential in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-phthalazine derivatives. A series of synthesized compounds demonstrated moderate to potent cytotoxic activities against various cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The compound derived from the triazolo-phthalazine framework showed significant inhibitory effects with IC50 values ranging from 15.05 µM to 24.06 µM against these cell lines. For instance, compound 23 exhibited the highest activity against HePG-2 cells with an IC50 of 15.05 µM .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-phthalazine derivatives has also been investigated. A study reported that several synthesized derivatives displayed inhibitory activity against bacterial strains such as Staphylococcus aureus. One specific derivative was effective against both bacterial and fungal strains, indicating a broad-spectrum antimicrobial potential .
Trypanocidal Activity
In vitro studies have shown that certain triazolo-phthalazines exhibit anti-trypanosomal activity. Compounds TF1 and TF2 demonstrated significant efficacy against Leishmania braziliensis with submicromolar IC50 values for both promastigote and axenic amastigote forms. These findings suggest that the encapsulation of these compounds in polymeric nanoparticles can enhance their therapeutic effectiveness by improving bioavailability and controlled release .
Summary Table of Biological Activities
Case Study: Synthesis and Evaluation of Triazolo-phthalazines
A recent study involved the synthesis of various piperazinyltriazolophthalazines and their evaluation for anticancer activity. The compounds were synthesized through a multi-step process starting from phthalic anhydride and were tested for their cytotoxic effects using the MTT assay. The results indicated that modifications in the chemical structure significantly influenced the biological activity, emphasizing the importance of structure-activity relationships in drug design .
Case Study: Nanoparticle Encapsulation for Enhanced Efficacy
Another innovative approach involved encapsulating triazolo-phthalazines in polymeric nanoparticles to improve their pharmacokinetic profiles. The study demonstrated that encapsulation led to a controlled release pattern over time, enhancing the compounds' bioavailability and therapeutic efficacy against trypanosomatids. This method showed promise for developing more effective treatments for diseases such as leishmaniasis .
Properties
CAS No. |
87540-09-8 |
---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H21N5O2/c1-27-17-10-9-14(13-18(17)28-2)19-22-23-20-15-7-3-4-8-16(15)21(24-26(19)20)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
InChI Key |
SIXBCUFVVKFRMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.